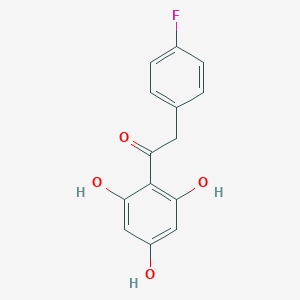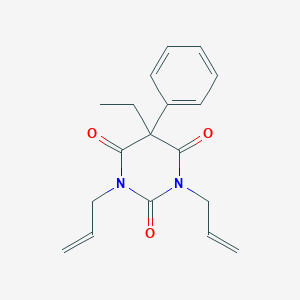
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid (DEPB) is a barbiturate derivative that has gained significant attention in scientific research due to its potential therapeutic properties. DEPB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 314.36 g/mol. The compound has a unique chemical structure that makes it a promising candidate for various applications in the field of medicine and biochemistry.
Mecanismo De Acción
The exact mechanism of action of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is not fully understood. However, it is believed that the compound acts on the central nervous system by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is thought to bind to the GABA receptor, which leads to an increase in the influx of chloride ions into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the frequency and severity of seizures in animal models of epilepsy. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has also been shown to induce sedation and hypnosis in animals, indicating its potential use as an anesthetic and sedative agent. Additionally, 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid also has a low toxicity profile, making it a safe option for use in animal studies. However, one limitation of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid. One area of interest is the development of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid-based drugs for the treatment of neurological disorders, such as epilepsy and anxiety. Another potential direction is the investigation of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid's antioxidant properties for the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid and its potential interactions with other drugs and compounds.
Métodos De Síntesis
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid can be synthesized by reacting diallylmalonic acid with ethyl acetoacetate in the presence of sodium ethoxide. The reaction yields a mixture of four isomers, which can be separated and purified using chromatography techniques. The synthesis of 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid is a relatively simple process, and the compound can be obtained in high yields.
Aplicaciones Científicas De Investigación
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has been extensively studied for its potential therapeutic properties. The compound has been shown to possess anticonvulsant, sedative, and hypnotic effects, making it a promising candidate for the treatment of various neurological disorders. 1,3-Diallyl-5-ethyl-5-phenylbarbituric acid has also been investigated for its potential use as an anesthetic and analgesic agent. The compound has been shown to have a low toxicity profile, making it a safe option for medical applications.
Propiedades
Número CAS |
16846-63-2 |
|---|---|
Nombre del producto |
1,3-Diallyl-5-ethyl-5-phenylbarbituric acid |
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
5-ethyl-5-phenyl-1,3-bis(prop-2-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H20N2O3/c1-4-12-19-15(21)18(6-3,14-10-8-7-9-11-14)16(22)20(13-5-2)17(19)23/h4-5,7-11H,1-2,6,12-13H2,3H3 |
Clave InChI |
YFLJPNVUFFTRPL-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)C2=CC=CC=C2 |
SMILES canónico |
CCC1(C(=O)N(C(=O)N(C1=O)CC=C)CC=C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)

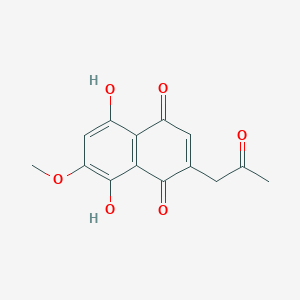
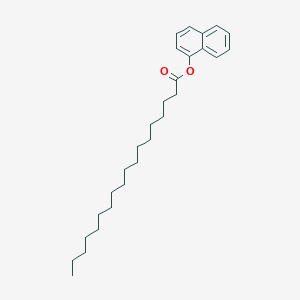

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
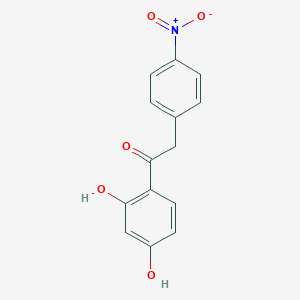
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
